9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid
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Overview
Description
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is a hydroxylated fatty acid derivative. It is a metabolite found in various plants and is known for its role as a plant metabolite. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a significant molecule in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in red algae leads to the formation of this compound . The reaction conditions often include the presence of specific enzymes that facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic processes used in laboratory settings can be scaled up for industrial applications, provided that the enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound
Scientific Research Applications
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and biochemical products.
Mechanism of Action
The mechanism of action of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid involves its interaction with specific enzymes and metabolic pathways in plants. The hydroxyl group and multiple double bonds allow it to participate in various biochemical reactions, influencing plant metabolism and potentially exerting anti-inflammatory effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyoctadecadienoic acid: This compound is similar in structure but has fewer double bonds.
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl group and double bonds.
Uniqueness
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is unique due to its specific configuration of double bonds and the position of the hydroxyl group
Properties
CAS No. |
326492-79-9 |
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Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-hydroxyoctadeca-6,10,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8-9,11-12,14,17,19H,2,5,7,10,13,15-16H2,1H3,(H,20,21) |
InChI Key |
YHIIBURURBVQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCCCCC(=O)O)O |
Origin of Product |
United States |
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